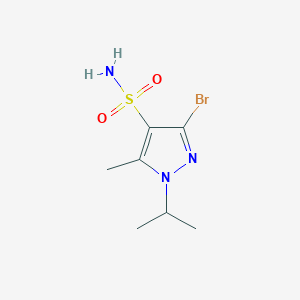
2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)-N-isopropylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)-N-isopropylacetamide” appears to contain a pyrazole ring and a pyrimidine ring, both of which are common structures in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring and a pyrimidine ring. The pyrazole ring is a five-membered ring with two nitrogen atoms, and the pyrimidine ring is a six-membered ring with two nitrogen atoms .
Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the reactivity of the pyrazole and pyrimidine rings. For example, pyrazoles can undergo reactions at the 3-position with electrophiles .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the pyrazole and pyrimidine rings. For example, pyrazoles are weak bases .
Applications De Recherche Scientifique
Heterocyclic Synthesis and Biological Evaluation
Novel Inhibitors and Antimicrobial Agents : Compounds structurally related to the query have been investigated for their role as novel inhibitors with pharmacological significance. For instance, studies on various pyrazole, pyrimidine, and pyrazolopyrimidine derivatives have demonstrated their potential as antimicrobial and anticancer agents, highlighting the importance of these compounds in developing new therapeutic agents. The synthesis of these compounds often involves innovative strategies, including microwave-assisted synthesis and the use of key intermediates for the construction of complex heterocyclic systems. These methods not only offer insights into new chemical entities but also provide a pathway for the development of drugs with improved efficacy and safety profiles (Latli et al., 2015), (Rahmouni et al., 2014).
Synthesis of Antipyrine Derivatives : The exploration of antipyrine derivatives bearing various heterocyclic moieties such as pyran, pyridopyrimidine, and chromene has been conducted. These studies have focused on the synthesis of novel compounds and their evaluation for antimicrobial activities, demonstrating the versatility of heterocyclic chemistry in addressing the need for new antimicrobial agents. The strategic functionalization of these molecules has been pivotal in enhancing their biological activities and optimizing their pharmacological profiles (Mohamed et al., 2019).
Antioxidant and Anticancer Activities : Research on pyrazolopyrimidines and related compounds has also delved into their antioxidant and anticancer activities. By synthesizing novel derivatives and assessing their biological activities, researchers aim to identify compounds that can effectively mitigate oxidative stress and inhibit cancer cell growth. These findings underscore the potential of these heterocycles in the development of new antioxidant and anticancer therapies (Mahmoud et al., 2017).
Orientations Futures
Propriétés
IUPAC Name |
2-[2-(3,5-dimethylpyrazol-1-yl)-6-oxo-4-propylpyrimidin-1-yl]-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O2/c1-6-7-14-9-16(24)21(10-15(23)18-11(2)3)17(19-14)22-13(5)8-12(4)20-22/h8-9,11H,6-7,10H2,1-5H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIASPPQVHAILKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N(C(=N1)N2C(=CC(=N2)C)C)CC(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)-N-isopropylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


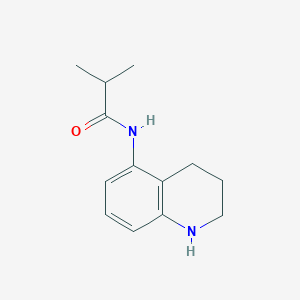
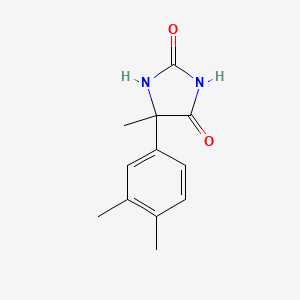
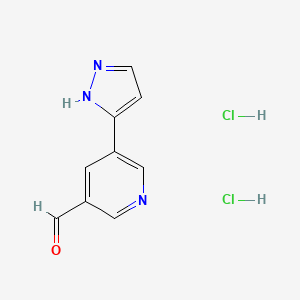


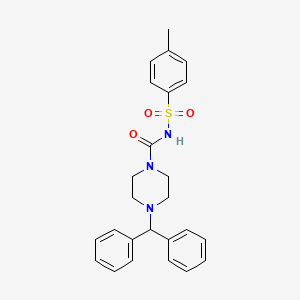
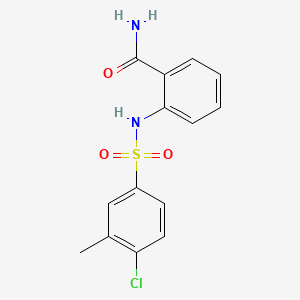
![N-(1-Cyanobutyl)-[1,2,4]triazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B2683519.png)
![2-(N'-hydroxycarbamimidoyl)-N-[4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B2683524.png)
![2-(7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol](/img/structure/B2683526.png)
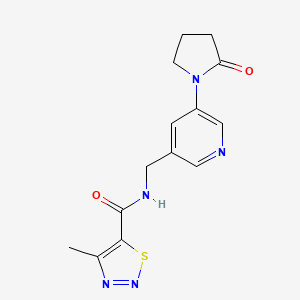
![(2-Amino-2-oxo-1-phenylethyl) (2S)-2-[[(E)-2-phenylethenyl]sulfonylamino]propanoate](/img/structure/B2683528.png)
